molecular formula C23H17F2N3O3 B2729902 3,4-difluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide CAS No. 1171214-50-8

3,4-difluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

Cat. No.: B2729902
CAS No.: 1171214-50-8
M. Wt: 421.404
InChI Key: LQWVXRSSYNUIFC-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a complex organic compound characterized by its multiple functional groups, including fluorine atoms, a methoxy group, and a quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide typically involves multiple steps, starting with the formation of the quinazolinone core. One common synthetic route includes the following steps:

  • Formation of the Quinazolinone Core: : This can be achieved by reacting an appropriate o-aminobenzamide derivative with a carbonyl compound under acidic conditions.

  • Introduction of the Methoxy Group: : The methoxy group can be introduced through a nucleophilic substitution reaction involving a methoxy-substituted phenyl compound.

  • Final Coupling: : The final step involves coupling the fluorinated benzamide with the quinazolinone core to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed on the benzamide moiety to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the quinazolinone core or other parts of the molecule.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, with modifications at different positions on the benzamide or quinazolinone core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor for various pharmaceuticals and organic materials.

Biology

In biological research, this compound has shown potential as a bioactive molecule, with possible applications in studying enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, this compound has been investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzamide: : Similar in structure but lacks the quinazolinone core.

  • N-(4-methoxyphenyl)acetamide: : Similar in having a methoxy group but different in the rest of the structure.

  • Quinazolinone Derivatives: : Various derivatives with different substituents on the quinazolinone core.

Uniqueness

The uniqueness of 3,4-difluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide lies in its combination of the quinazolinone core with the fluorinated benzamide moiety, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O3/c1-13-26-21-10-4-15(27-22(29)14-3-9-19(24)20(25)11-14)12-18(21)23(30)28(13)16-5-7-17(31-2)8-6-16/h3-12H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWVXRSSYNUIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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